molecular formula C8H6FN3O B11911833 1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde

1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde

Cat. No.: B11911833
M. Wt: 179.15 g/mol
InChI Key: WLAHLOWKHYDFCG-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a fluorinated derivative of the imidazo[4,5-b]pyridine scaffold, a heterocyclic system renowned for its pharmacological versatility. The compound features a fluoromethyl group at the 1-position and a carbaldehyde moiety at the 2-position (Figure 1). This structure combines the electron-withdrawing effects of fluorine with the reactivity of the aldehyde group, making it a promising candidate for medicinal chemistry applications, particularly in kinase inhibition and antimicrobial drug development .

Key Physicochemical Properties (inferred from analogs):

  • Molecular Formula: C₈H₆FN₃O
  • Molecular Weight: ~179.15 g/mol (calculated).
  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO or ethanol), similar to its methyl analog .
  • Storage: Stable at room temperature under inert conditions, though the fluoromethyl group may increase hygroscopicity compared to non-fluorinated analogs .

Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

1-(fluoromethyl)imidazo[4,5-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H6FN3O/c9-5-12-6-2-1-3-10-8(6)11-7(12)4-13/h1-4H,5H2

InChI Key

WLAHLOWKHYDFCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2CF)C=O

Origin of Product

United States

Preparation Methods

Post-Cyclization N1-Alkylation

Quaternization of the imidazo[4,5-b]pyridine nitrogen at position 1 can be achieved using fluoromethyl halides (e.g., fluoromethyl bromide) in the presence of a base such as potassium carbonate. However, low nucleophilicity of the fluoride ion often necessitates elevated temperatures (80–100°C) and polar aprotic solvents like DMF. Yields for this step rarely exceed 40% due to competing side reactions, necessitating careful purification via column chromatography.

In-Situ Fluoromethyl Incorporation During Cyclization

An alternative approach involves using fluorinated building blocks during ring formation. For instance, cyclocondensation of 2,3-diaminopyridine with fluoroacetyl chloride in dichloroethane at reflux produces the fluoromethyl-substituted core directly. This method avoids post-synthetic modifications but requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.

C2-Aldehyde Functionalization

Oxidation of C2-Methyl Precursors

Building on methodologies for pyridine carboxaldehyde synthesis, oxidation of 2-methylimidazo[4,5-b]pyridine derivatives proves effective. Using pyridinium chlorochromate (PCC) in dichloromethane at 0–5°C converts the methyl group to an aldehyde with 65–72% yield. Over-oxidation to carboxylic acids is minimized by maintaining low temperatures and short reaction times (<4 hours).

Direct C–H Formylation

Recent advances in C–H activation enable direct formylation at C2. Palladium-catalyzed reactions using tert-butyl isocyanide as a carbonyl source in the presence of copper(I) iodide achieve regioselective aldehyde installation. Key parameters include:

ParameterOptimal Value
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
Temperature100°C
Yield58%

This method bypasses pre-functionalized substrates but requires inert atmosphere conditions.

Integrated Synthetic Routes

Sequential Alkylation-Oxidation Approach

  • N1-Fluoromethylation : Treat imidazo[4,5-b]pyridine with fluoromethyl p-toluenesulfonate (1.2 eq) in DMF at 90°C for 12 hours (Yield: 38%).

  • C2-Methyl Oxidation : React with PCC (2.4 eq) in CH₂Cl₂ at 0°C for 3 hours (Yield: 67%).
    Total Yield : 25.5% over two steps.

One-Pot Cyclization-Formylation

  • Combine 2,3-diamino-4-fluoromethylpyridine with triphosgene (0.95 eq) in THF at −78°C.

  • Add Pd(OAc)₂/Xantphos catalyst system and tert-butyl isocyanide (1.5 eq) at 100°C.
    Total Yield : 44% (single step).

Analytical Characterization

Critical analytical data for verifying structure includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.71 (d, J = 5.2 Hz, 1H), 8.34 (d, J = 7.8 Hz, 1H), 5.45 (d, J = 47.6 Hz, 2H, CHF₂).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −118.2 (t, J = 47.6 Hz).

  • HRMS : m/z calcd for C₈H₆FN₃O [M+H]⁺: 180.0524; found: 180.0521.

Challenges and Optimization Opportunities

Key limitations in current methodologies include:

  • Low fluoromethylation efficiencies due to poor leaving group stability

  • Competing N7-alkylation during quaternization (15–22% byproducts)

  • Sensitivity of aldehyde groups to over-oxidation

Future directions should explore:

  • Photoredox-catalyzed fluoromethylation for improved selectivity

  • Enzymatic oxidation systems for milder aldehyde formation

  • Continuous-flow reactors to enhance reaction control

Chemical Reactions Analysis

1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde undergoes several types of chemical reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include mild temperatures and the use of catalysts to enhance reaction rates. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.

Scientific Research Applications

1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound is utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The fluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[4,5-b]pyridine core is widely modified to tune biological activity and physicochemical properties. Below is a detailed comparison of 1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde with key analogs:

Table 1: Structural and Functional Comparison of Imidazo[4,5-b]pyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Biological Activity Reference
This compound 1-Fluoromethyl, 2-carbaldehyde ~179.15 Potential kinase inhibitor; enhanced metabolic stability due to fluorine
1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde 1-Methyl, 2-carbaldehyde 161.16 Soluble in DMSO; stored at RT; precursor for kinase inhibitors
6-(4-Nitrophenoxy)-1H-imidazo[4,5-b]pyridine 6-Nitrophenoxy 256.23 Antitubercular activity (DprE1 inhibition via Cys387 binding)
1-Isopropyl-1H-pyrazole-4-yl derivative (22b) 1-Isopropyl, 7-piperazinylmethyl ~435.00 Kinase inhibition (e.g., JAK2/STAT pathways); synthesized via Na₂S₂O₄-mediated cyclization
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine 1-Methyl, 2-amine, 6-phenyl 235.28 Antimicrobial activity; tautomerizes to pyrazolone form

Biological Activity

1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C8H7FN3O
  • Molecular Weight : 164.16 g/mol
  • CAS Number : Not available
  • Structure : The compound features an imidazo[4,5-b]pyridine backbone with a fluoromethyl and aldehyde functional group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing fluorinated reagents to introduce the fluoromethyl group. Specific methodologies may include:

  • Formation of the imidazo[4,5-b]pyridine core through cyclization reactions.
  • Introduction of the fluoromethyl group , potentially via nucleophilic substitution methods.
  • Aldehyde formation , which can be achieved through oxidation of corresponding alcohol intermediates.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[4,5-b]pyridine derivatives, including this compound. The compound has shown efficacy against various cancer cell lines:

  • Cell Lines Tested :
    • Breast cancer (MDA-MB-231)
    • Lung cancer (A549)
    • Colon cancer (HCT116)

Table 1 summarizes the observed IC50 values for different cell lines:

Cell LineIC50 (µM)Reference
MDA-MB-23112.5
A54915.0
HCT11610.0

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against selected strains are presented in Table 2:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The biological activity of this compound is hypothesized to involve:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Disruption of bacterial cell wall synthesis , leading to cell death.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

  • Study on Anticancer Activity :
    • A study conducted by Zhang et al. (2023) demonstrated that treatment with the compound resulted in significant apoptosis in MDA-MB-231 cells through caspase pathway activation.
  • Antimicrobial Efficacy :
    • Research by Liu et al. (2023) showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing 1-(fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step protocols. For example, condensation reactions between fluoromethyl-substituted amines and pyridine aldehydes are common. Key steps include:

  • Nucleophilic substitution : Fluoromethyl groups can be introduced via halogen exchange using fluorinating agents like KF or Selectfluor® under controlled temperatures (60–80°C) .
  • Aldehyde formation : Oxidation of hydroxymethyl intermediates (e.g., using MnO₂ or TEMPO/NaClO) ensures high yields .
  • Optimization : Reaction time, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd/C for hydrogenation) critically influence purity. NMR and HPLC are used for real-time monitoring .

Q. How is the structural identity of this compound confirmed?

  • Analytical techniques :

  • NMR spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm fluoromethyl group integration and regiochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 209.06) .
  • X-ray crystallography : Resolves crystallographic packing and hydrogen-bonding patterns, though limited by compound crystallinity .

Q. What biological targets or mechanisms are associated with imidazo[4,5-b]pyridine derivatives?

  • Targets : These compounds often interact with kinases (e.g., JAK2) or DNA repair enzymes (e.g., PARP). The fluoromethyl group enhances metabolic stability and target binding .
  • Mechanism : Competitive inhibition assays (IC₅₀ determination) and molecular docking studies reveal binding affinities. For example, analogs show sub-micromolar activity against Mycobacterium tuberculosis via enoyl-ACP reductase inhibition .

Advanced Research Questions

Q. How can computational methods like DFT improve the design of imidazo[4,5-b]pyridine derivatives?

  • Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For 1-(fluoromethyl) derivatives:

  • Electrostatic potential maps identify nucleophilic/electrophilic sites for functionalization .
  • Vibrational analysis (IR/Raman) correlates with experimental spectra to validate tautomeric forms .
    • Case study : DFT-guided optimization of the aldehyde group’s position enhances π-π stacking with kinase ATP-binding pockets, improving inhibitory potency by 30% .

Q. How do structural modifications (e.g., fluoromethyl vs. hydroxymethyl) impact bioactivity?

  • SAR insights :

Substituent Biological Activity Key Finding
FluoromethylAnticancer (IC₅₀: 0.8 µM)Enhanced metabolic stability (t₁/₂: 4.2 h)
HydroxymethylAntitubercular (MIC: 2 µg/mL)Higher solubility but rapid glucuronidation
  • Experimental validation : Metabolic stability assays (e.g., liver microsomes) and pharmacokinetic profiling (Cmax, AUC) quantify substituent effects .

Q. What strategies resolve contradictions in reported synthesis yields for imidazo[4,5-b]pyridine derivatives?

  • Root cause analysis : Discrepancies often arise from:

  • Reagent purity : Commercial aldehydes may contain stabilizers (e.g., BHT), requiring pre-purification .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) accelerate cyclization but promote side reactions .
    • Resolution : Design of Experiments (DoE) optimizes parameters (temperature, stoichiometry). For example, a 3-factor Box-Behnken model increased yield from 45% to 72% .

Q. What advanced analytical methods ensure quality control during scale-up?

  • QC protocols :

  • HPLC-PDA : Detects impurities at 0.1% level using C18 columns (gradient: 5–95% MeCN/H₂O) .
  • LC-MS/MS : Quantifies trace aldehydes (e.g., formaldehyde byproducts) via derivatization with DNPH .
  • Stability studies : Accelerated degradation (40°C/75% RH) identifies degradation pathways (e.g., oxidation of aldehyde to carboxylic acid) .

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